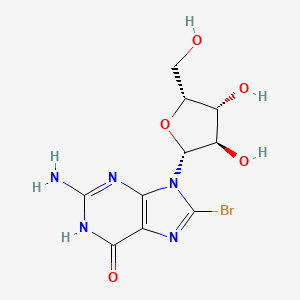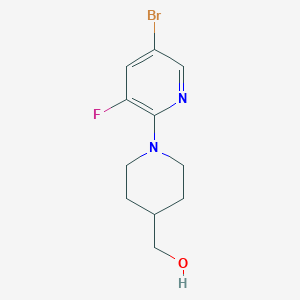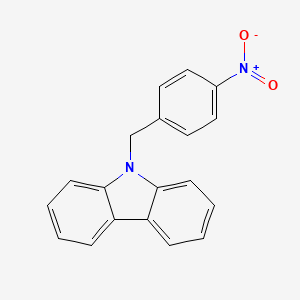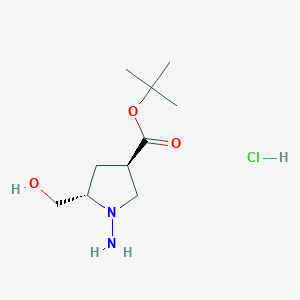![molecular formula C7H7ClN4 B15365308 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine is a chemical compound belonging to the pyrazolo[3,4-b]pyrazine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl hydrazine and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Purification: The resulting compound is purified through techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous manufacturing processes. These processes are designed to optimize yield, reduce waste, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being investigated for their biological activity.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. They are being studied for their effects on various diseases and conditions.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with similar applications in chemistry and biology.
6-Chloro-1H-pyrazolo[3,4-b]pyridine: Another closely related compound with potential biological activity.
1-ethyl-1H-pyrazolo[3,4-b]pyrazine: A variant with different substituents, leading to distinct properties and applications.
Uniqueness: 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine stands out due to its specific structural features and reactivity. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-1-ethylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-7-5(3-10-12)9-4-6(8)11-7/h3-4H,2H2,1H3 |
InChI Key |
MTHOSAXRKDSUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=CN=C2C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
![1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)





![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)



![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)

